3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
Brand Name:
Vulcanchem
CAS No.:
158550-93-7
VCID:
VC0128165
InChI:
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3
SMILES:
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Molecular Formula:
C21H30O3
Molecular Weight:
330.5 g/mol
3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
CAS No.: 158550-93-7
Main Products
VCID: VC0128165
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
CAS No. | 158550-93-7 |
---|---|
Product Name | 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | 7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol |
Standard InChI | InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
Standard InChIKey | FHBKGUVKPKDHKT-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Canonical SMILES | CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Synonyms | 3-PEHHDO 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
PubChem Compound | 3083475 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume